Cas no 93701-33-8 (Benzene, 1,2,3-tribromo-4-(bromomethyl)-)

Benzene, 1,2,3-tribromo-4-(bromomethyl)- structure
93701-33-8 structure
商品名:Benzene, 1,2,3-tribromo-4-(bromomethyl)-
CAS番号:93701-33-8
MF:C7H4Br4
メガワット:407.723
CID:4340335
PubChem ID:13381016

Benzene, 1,2,3-tribromo-4-(bromomethyl)- 化学的及び物理的性質

名前と識別子

    • Benzene, 1,2,3-tribromo-4-(bromomethyl)-
    • 93701-33-8
    • SCHEMBL5185352
    • 1,2,3-Tribromo-4-(bromomethyl)benzene
    • DTXSID701286933
    • インチ: InChI=1S/C7H4Br4/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2
    • InChIKey: LCXWCFBMUROBIF-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 407.70055Da
  • どういたいしつりょう: 403.70465Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 128
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.6

Benzene, 1,2,3-tribromo-4-(bromomethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013009782-250mg
2,3,4-Tribromobenzyl bromide
93701-33-8 97%
250mg
$504.00 2023-08-31
Alichem
A013009782-500mg
2,3,4-Tribromobenzyl bromide
93701-33-8 97%
500mg
$839.45 2023-08-31
Enamine
BBV-40249102-1.0g
1,2,3-tribromo-4-(bromomethyl)benzene
93701-33-8 95%
1.0g
$0.0 2022-12-02
Alichem
A013009782-1g
2,3,4-Tribromobenzyl bromide
93701-33-8 97%
1g
$1475.10 2023-08-31

Benzene, 1,2,3-tribromo-4-(bromomethyl)- 関連文献

Benzene, 1,2,3-tribromo-4-(bromomethyl)-に関する追加情報

Benzene, 1,2,3-tribromo-4-(bromomethyl)

The compound Benzene, 1,2,3-tribromo-4-(bromomethyl) (CAS No. 93701-33-8) is a highly specialized chemical entity with significant applications in the fields of organic chemistry and materials science. Known for its unique structure, this compound features a benzene ring substituted with three bromine atoms at positions 1, 2, and 3, as well as a bromomethyl group at position 4. This distinctive arrangement renders it an important building block in the synthesis of complex organic molecules.

Recent studies have highlighted the potential of Benzene, 1,2,3-tribromo-4-(bromomethyl) as a key intermediate in the development of various pharmaceutical agents. Its high degree of substitution makes it an ideal candidate for exploring novel reaction pathways and catalytic processes. For instance, researchers have investigated its role in bromination reactions and its ability to participate in cross-coupling mechanisms, which are pivotal in modern drug discovery.

In the realm of organometallic chemistry, this compound has demonstrated exceptional reactivity due to its electron-withdrawing substituents. This property has been leveraged in the synthesis of metal complexes and coordination compounds, which are of great interest in both academic and industrial settings. Furthermore, advancements in computational chemistry have enabled a deeper understanding of its electronic structure, providing valuable insights into its behavior under diverse reaction conditions.

Beyond its chemical applications, Benzene, 1,2,3-tribromo-4-(bromomethyl) has garnered attention for its potential in environmental science. Its stability and reactivity profile make it a useful model compound for studying degradation pathways and assessing the long-term impact of brominated aromatic compounds on ecosystems.

Recent advancements in analytical techniques have also enhanced our ability to characterize this compound with unprecedented precision. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in unraveling its molecular architecture and dynamic behavior.

In summary, Benzene, 1,2,3-tribromo-4-(bromomethyl) stands as a testament to the versatility of aromatic chemistry. Its unique structure and reactivity make it an invaluable tool in drug discovery, materials development, and environmental research. As scientific advancements continue to unlock new possibilities, this compound is poised to play an even more significant role in shaping the future of organic synthesis.

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